Dimethylcarbamyl cyanide
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Overview
Description
Dimethylcarbamyl cyanide (DMCC) is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly toxic.
Mechanism Of Action
Dimethylcarbamyl cyanide acts as a nucleophile and reacts with electrophilic compounds such as carbonyl compounds and halides. It also reacts with primary amines to form carbamates.
Biochemical And Physiological Effects
Dimethylcarbamyl cyanide is highly toxic and can cause severe respiratory and neurological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Dimethylcarbamyl cyanide also inhibits the activity of cytochrome c oxidase, an enzyme that is involved in cellular respiration.
Advantages And Limitations For Lab Experiments
Dimethylcarbamyl cyanide is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively easy to handle and store. However, due to its high toxicity, it requires careful handling and disposal.
Future Directions
There are several areas of research that could benefit from the use of Dimethylcarbamyl cyanide. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Dimethylcarbamyl cyanide could also be used in the development of new materials with unique properties. Additionally, further research could be conducted to better understand the mechanism of action of Dimethylcarbamyl cyanide and its potential applications in other areas of science.
In conclusion, Dimethylcarbamyl cyanide is a versatile reagent that has many applications in scientific research. While it is highly toxic, it can be used safely with proper handling and disposal. Future research could lead to new discoveries and applications for this important compound.
Synthesis Methods
Dimethylcarbamyl cyanide is synthesized by the reaction of dimethylamine and cyanogen chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation under reduced pressure.
Scientific Research Applications
Dimethylcarbamyl cyanide is widely used in scientific research for the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
16703-51-8 |
---|---|
Product Name |
Dimethylcarbamyl cyanide |
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.1 g/mol |
IUPAC Name |
1-cyano-N,N-dimethylformamide |
InChI |
InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |
InChI Key |
DNRRZLQWEDPRRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C#N |
Canonical SMILES |
CN(C)C(=O)C#N |
Other CAS RN |
16703-51-8 |
Origin of Product |
United States |
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